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molecular formula C5H7O5- B8676771 Propanedioic acid, methoxy-, monomethyl ester

Propanedioic acid, methoxy-, monomethyl ester

Cat. No. B8676771
M. Wt: 147.11 g/mol
InChI Key: ADLPNADGKPULBG-UHFFFAOYSA-M
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Patent
US05292937

Procedure details

Mono-methyl methoxymalonate (9.8 grams, 0.07 mole), prepared In Example LVI (Compound 214) was reacted with thionyl chloride (15.74 grams, 0.13 mole) in 100 milliliters of methylene chloride in a manner similar to that described in Example LIII Part C, to give 11.06 grams (0.07 mole) of methyl (chlorocarbonyl)methoxyacetate. NMR analysis of the product indicated the following:
Quantity
9.8 g
Type
reactant
Reaction Step One
[Compound]
Name
Compound 214
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.74 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3](C([O-])=O)[C:4]([O:6][CH3:7])=[O:5].S(Cl)(Cl)=[O:12].[CH2:15]([Cl:17])Cl>>[Cl:17][C:15]([CH2:1][O:2][CH2:3][C:4]([O:6][CH3:7])=[O:5])=[O:12]

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
COC(C(=O)OC)C(=O)[O-]
Step Two
Name
Compound 214
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
15.74 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(=O)COCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.07 mol
AMOUNT: MASS 11.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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